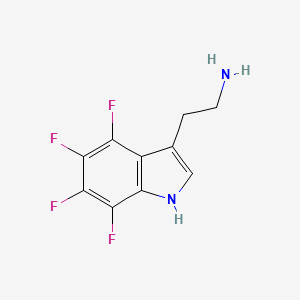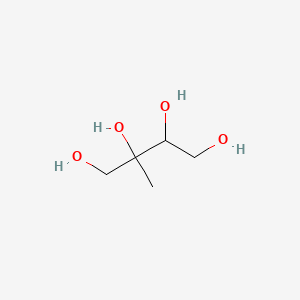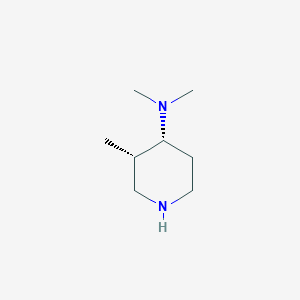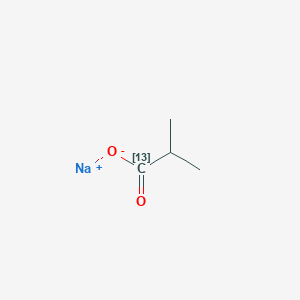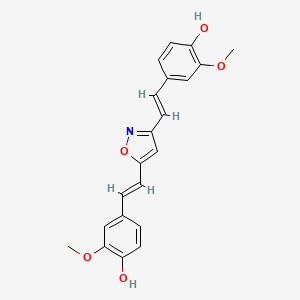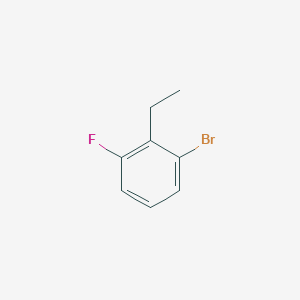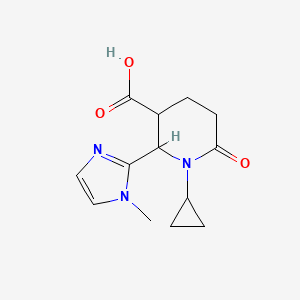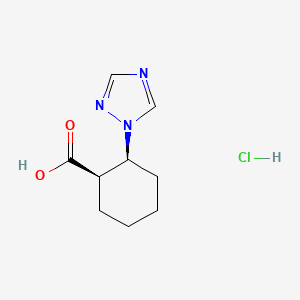
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid
Métodos De Preparación
The synthesis of 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling processes .
Comparación Con Compuestos Similares
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
4-Methoxy-1H-indole-2-carboxylic acid: Similar in structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
1H-Indole-3-carboxylic acid: Differing in the position of the carboxylic acid group, leading to variations in chemical behavior and applications.
5-Chloro-1H-indole-2-carboxylic acid: The position of the chloro group can influence the compound’s reactivity and interaction with biological targets.
The unique combination of the chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8ClNO3 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
FPMNNFPNZOXDMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




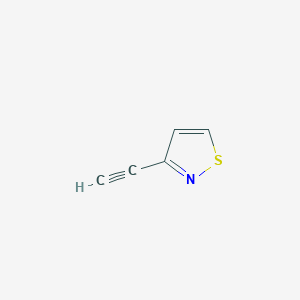
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)

